2-Amino-5-formylthiazole
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds like 2-amino-5-formylthiazole, can be achieved through various methods. One notable method is the metal-free synthesis of 2-aminobenzothiazoles starting from aryl isothiocyanates and formamides, which can be related to the synthesis of similar compounds like 2-amino-5-formylthiazole (He et al., 2016). Another approach involves a one-pot three-component cascade cyclization using enaminones, cyanamide, and elemental sulfur, demonstrating versatility in synthesizing 2-amino-5-acylthiazole derivatives (Fu et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-amino-5-formylthiazole derivatives has been explored through X-ray crystallographic and spectroscopic studies. The structural analysis provides insights into the configuration and conformation of these molecules, essential for understanding their chemical reactivity and interactions (Adeel et al., 2017).
Chemical Reactions and Properties
Thiazole compounds, including 2-amino-5-formylthiazole, participate in various chemical reactions, contributing to their versatility in organic synthesis. For instance, they are involved in reactions such as cyclization, substitution, and condensation, which are fundamental in creating complex molecular architectures (Zhao et al., 2001).
Physical Properties Analysis
The physical properties of thiazole derivatives, like solubility, melting point, and crystalline structure, are crucial for their application in different chemical contexts. These properties are influenced by the compound's molecular structure and substituents (He et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-amino-5-formylthiazole, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are dictated by the presence of functional groups and the thiazole ring. Understanding these properties is essential for the compound's application in synthesis and drug design (Wang et al., 2014).
Scientific Research Applications
Antiprion Activity : 2-Aminothiazoles have shown promise as therapeutic leads for prion diseases. These compounds, including an analogue of 2-aminothiazole, have demonstrated antiprion activity in cell lines and the ability to achieve high brain concentrations in animals, making them potential candidates for prion disease therapeutics (Gallardo-Godoy et al., 2011).
Dye Synthesis for Textiles : 2-Amino-4-chloro-5-formylthiazole derivatives have been used in the synthesis of disperse dyes for polyester fabrics, producing shades of brown and purple. These dyes exhibit good wash fastness and moderate light and perspiration fastness properties (Lams et al., 2014).
Drug Synthesis : A novel one-step method for synthesizing 2-aminothiazole derivatives from isothiocyanates has been developed, which is mild, simple, and highly efficient. This method is significant for medicinal chemistry due to the broad application of 2-aminothiazoles in drug development (Sasmal et al., 2008).
Biological Activities : 2-Amino-4-phenylthiazole derivatives exhibit a broad spectrum of biological activities, including antipyretic, antioxidative, and analgesic properties. Modifications of these derivatives can be achieved using microwave irradiation (Khrustalev, 2009).
Pharmacological Applications : The 2-aminothiazole core is an active pharmacophore in medicinal chemistry. It is found in several marketed drugs and has been explored for various therapeutic areas, including anticancer, antitumor, antidiabetic, and anticonvulsant activity (Das et al., 2016).
Antimicrobial Activities : 2-Aminothiazole derivatives, particularly when coupled with metals like cobalt and silver, have been studied for their antimicrobial potency against various bacteria, as well as for their roles as enzyme inhibitors and free radical scavengers (Khan et al., 2019).
TRPA1 Antagonists : 2-Amino-4-arylthiazole compounds are claimed as inhibitors of the TRPA1 receptor, potent antagonists based on in vitro assays, and potentially useful for treating pain and inflammatory disorders (Petrocellis & Moriello, 2013).
Safety And Hazards
The safety and hazards associated with 2-Amino-5-formylthiazole include being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, and causing serious eye irritation .
Relevant Papers The relevant papers retrieved discuss the synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties , and the design, synthesis, and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKMBJCDAXLMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372252 | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-formylthiazole | |
CAS RN |
1003-61-8 | |
Record name | 2-Amino-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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